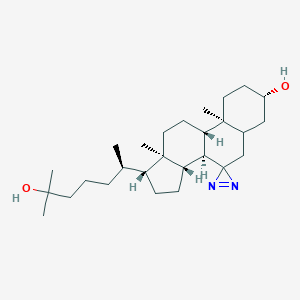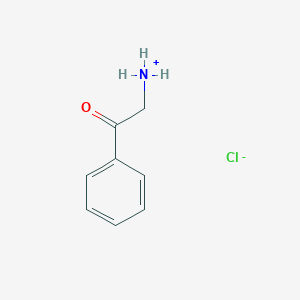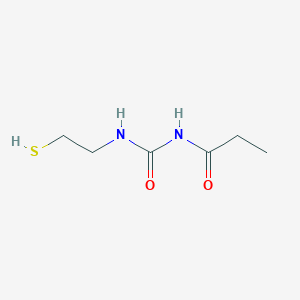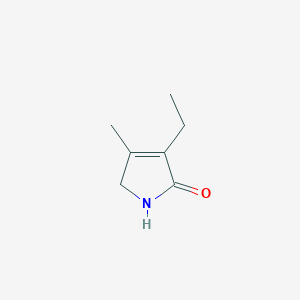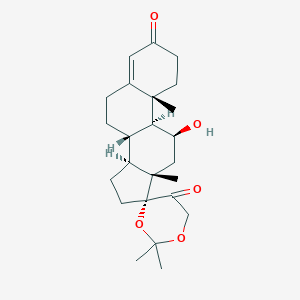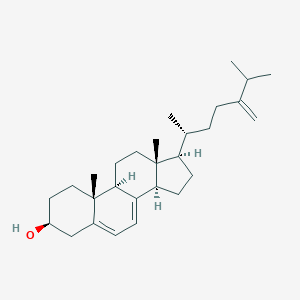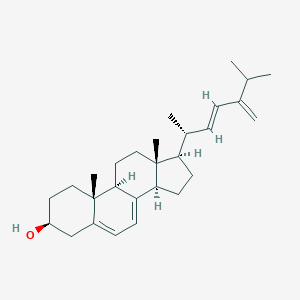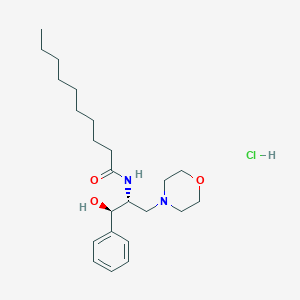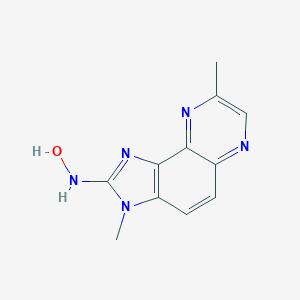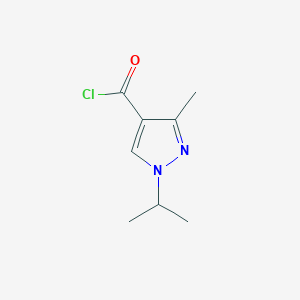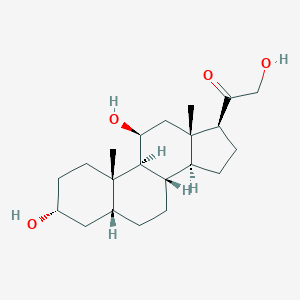![molecular formula C14H19NO3 B045679 Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate CAS No. 117937-10-7](/img/structure/B45679.png)
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is a compound of interest in synthetic organic chemistry due to its potential applications and unique properties. While specific information on this exact compound is limited, research on similar compounds provides insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of compounds similar to Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate often involves condensation reactions and the use of reagents like diethyl oxalate and sodium hydride in a solvent like THF (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed using techniques like X-ray diffraction, NMR, and mass spectroscopy, providing detailed insights into the spatial arrangement of atoms and functional groups (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate may undergo various chemical reactions such as photocyclization and can form intermediates in synthetic pathways for producing other complex molecules (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Physical Properties Analysis
The physical properties such as crystallization, melting point, and solubility can be studied using methods like X-ray diffraction and spectroscopic techniques. These properties are crucial in understanding the compound's stability and behavior under different conditions (Kariyappa et al., 2016).
Chemical Properties Analysis
Chemical properties including reactivity, stability, and functional group interactions can be studied through various analytical methods. These properties define how the compound interacts with other chemicals and its potential utility in various chemical reactions (Obydennov, Khammatova, & Sosnovskikh, 2017).
Applications De Recherche Scientifique
Synthetic Applications : It has been used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which leads to the production of various dicarboxylic acids and their derivatives (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Photoreactions and Polymer Formation : It undergoes unique photoreactions. For example, 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate can form polymers upon irradiation, showcasing its potential in material science applications (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Chemical Reactions and Derivatives : Various chemical reactions involving this compound lead to the creation of diverse derivatives. For example, its reaction in the presence of aluminum chloride leads to compounds like ethylbenzene and dimethylanthracene, demonstrating its versatility in organic synthesis (Kato & Kimura, 1979).
Crystal Structure Analysis : Studies have been conducted to understand its crystal structure, which is important for material science and pharmaceutical applications. For instance, research on its derivative, Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, has provided insights into its molecular structure and stability (Song, Li, Wu, & Yang, 2010).
Antioxidant and Antimicrobial Activities : It has been utilized in the synthesis of novel compounds with potential antioxidant and antimicrobial properties. For example, its use in synthesizing pyrazole derivatives has shown promising results in this area (Kumar et al., 2021).
Cycloaddition Reactions : Its involvement in cycloaddition reactions has been documented, contributing to the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research (Ishar et al., 2004).
Green Chemistry Applications : It plays a role in green chemistry, as seen in boric acid-catalyzed reactions leading to high yields of certain compounds in an eco-friendly manner (Kiyani & Ghorbani, 2015).
DNA-Intercalating Antitumor Agents : Research has explored its derivatives as minimal DNA-intercalating agents with antitumor properties, highlighting its potential in cancer therapy (Atwell, Baguley, & Denny, 1989).
Propriétés
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVGONBQPPYGOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554939 |
Source


|
| Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate | |
CAS RN |
117937-10-7 |
Source


|
| Record name | Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

